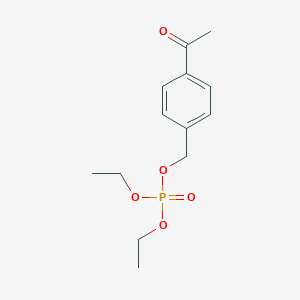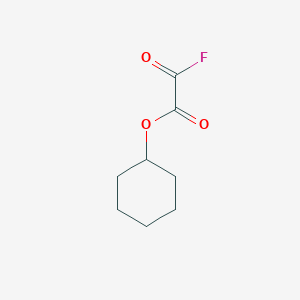![molecular formula C8H11ClO4 B12555180 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate CAS No. 146790-32-1](/img/structure/B12555180.png)
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C8H11ClO4 It is an ester derivative of prop-2-enoic acid and is characterized by the presence of a chloropropanoyl group attached to an ethyl prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Prop-2-enoic acid+3-Chloropropanoyl chloride→2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield prop-2-enoic acid and 3-chloropropanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted propanoyl esters.
Hydrolysis: Products are prop-2-enoic acid and 3-chloropropanoic acid.
Polymerization: Polymers with varying molecular weights and properties.
Scientific Research Applications
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chloropropanoyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The prop-2-enoate moiety can participate in radical polymerization, leading to the formation of polymeric materials.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Methylsulfanyl)propanoyl]oxy]ethyl prop-2-enoate
- **2-[(3-Bromopropanoyl)oxy]ethyl prop-2-enoate
- **2-[(3-Hydroxypropanoyl)oxy]ethyl prop-2-enoate
Uniqueness
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. Additionally, the compound’s ability to undergo polymerization makes it valuable in the production of specialty polymers.
Properties
CAS No. |
146790-32-1 |
|---|---|
Molecular Formula |
C8H11ClO4 |
Molecular Weight |
206.62 g/mol |
IUPAC Name |
2-prop-2-enoyloxyethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H11ClO4/c1-2-7(10)12-5-6-13-8(11)3-4-9/h2H,1,3-6H2 |
InChI Key |
OJNTXPNKAGZBAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
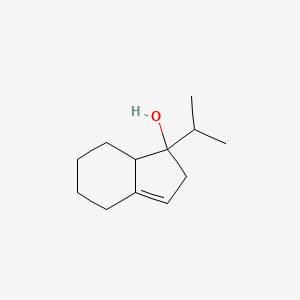
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
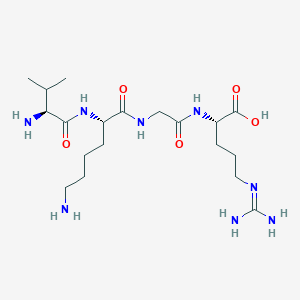
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
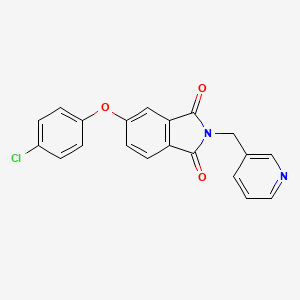
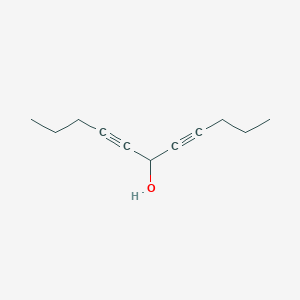
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
